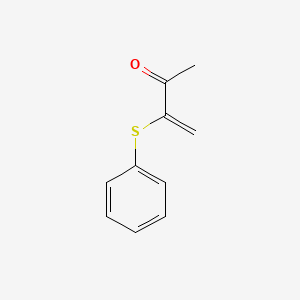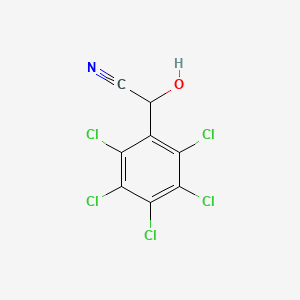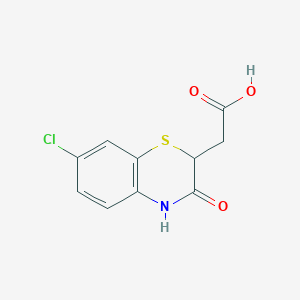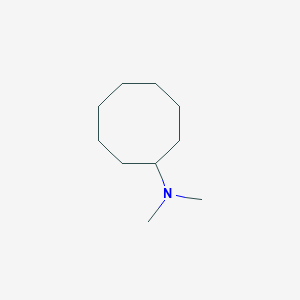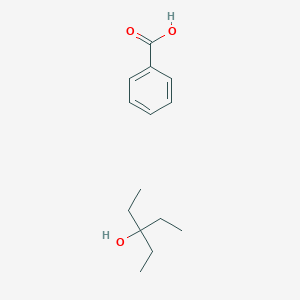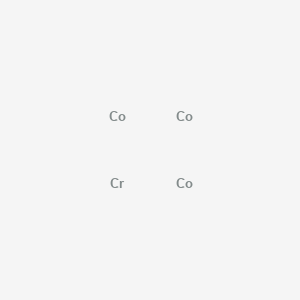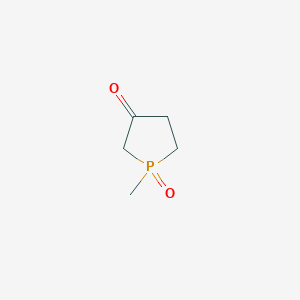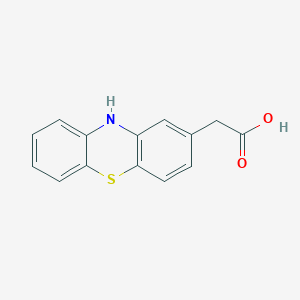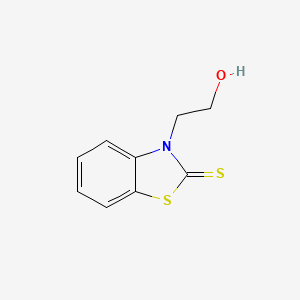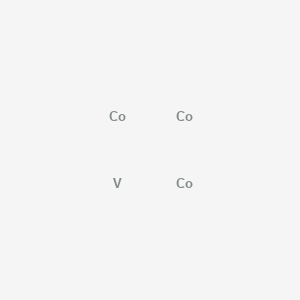
Cobalt;vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and vanadium are transition metals known for their unique properties and wide range of applications. When combined, cobalt and vanadium form compounds that exhibit interesting chemical and physical properties, making them valuable in various scientific and industrial fields. These compounds are often studied for their catalytic, magnetic, and electrochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt-vanadium compounds can be synthesized through various methods, including hydrothermal synthesis, chemical vapor deposition, and electrodeposition. One common method is the one-step hydrothermal synthesis, where cobalt species are introduced into vanadium oxide precursors under high-temperature and high-pressure conditions . This method allows for the formation of cobalt-vanadium nanocomposites with unique morphologies and high catalytic activity.
Industrial Production Methods: In industrial settings, cobalt-vanadium compounds are often produced through smelting and leaching processes. The raw materials, such as vanadium-bearing magnetite and cobalt ores, are subjected to high-temperature treatments to extract the desired metals. These metals are then combined through various chemical processes to form the final compounds.
Chemical Reactions Analysis
Types of Reactions: Cobalt-vanadium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the metals and the ligands present in the compounds.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-vanadium compounds include hydrogen peroxide, ammonia, and various acids and bases. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of cobalt-vanadium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce vanadium pentoxide and cobalt oxides, while reduction reactions may yield lower oxidation state compounds.
Scientific Research Applications
Cobalt-vanadium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including water splitting and organic synthesis . In biology and medicine, these compounds are studied for their potential therapeutic applications, such as anticancer and antidiabetic agents . In industry, cobalt-vanadium compounds are used in the production of high-strength alloys, batteries, and supercapacitors .
Mechanism of Action
The mechanism of action of cobalt-vanadium compounds involves their interaction with various molecular targets and pathways. For example, vanadium compounds are known to inhibit protein tyrosine phosphatases, leading to the modulation of insulin signaling pathways . Cobalt compounds, on the other hand, can interact with cellular redox systems, affecting oxidative stress and cellular metabolism . The combined effects of cobalt and vanadium in these compounds can result in synergistic therapeutic and catalytic activities.
Comparison with Similar Compounds
Cobalt-vanadium compounds can be compared with other transition metal compounds, such as nickel-vanadium and iron-vanadium compounds. While all these compounds exhibit catalytic and electrochemical properties, cobalt-vanadium compounds are unique in their ability to form stable nanostructures with high surface areas and catalytic activity . This makes them particularly valuable in applications requiring high efficiency and stability.
List of Similar Compounds:- Nickel-vanadium compounds
- Iron-vanadium compounds
- Copper-vanadium compounds
- Zinc-vanadium compounds
Conclusion
Cobalt-vanadium compounds are versatile materials with a wide range of applications in scientific research and industry Their unique chemical and physical properties make them valuable in fields such as catalysis, medicine, and energy storage
Properties
CAS No. |
12134-06-4 |
|---|---|
Molecular Formula |
Co3V |
Molecular Weight |
227.7411 g/mol |
IUPAC Name |
cobalt;vanadium |
InChI |
InChI=1S/3Co.V |
InChI Key |
RIQAGZHNSNOFTA-UHFFFAOYSA-N |
Canonical SMILES |
[V].[Co].[Co].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
